molecular formula C9H12O B3422462 1-(3-Methylphenyl)ethanol CAS No. 25675-28-9

1-(3-Methylphenyl)ethanol

Cat. No.: B3422462
CAS No.: 25675-28-9
M. Wt: 136.19 g/mol
InChI Key: SPNHUMWMKXWVIU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanol (CAS: 7287-81-2) is a secondary alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . It is also known as α,3-dimethylbenzyl alcohol or 1-m-tolylethanol. Structurally, it comprises a hydroxyl group (-OH) attached to a carbon adjacent to a 3-methylphenyl ring. This compound is a chiral building block in pharmaceuticals and agrochemicals, synthesized via biocatalytic or chemical methods . Its enantiomers [(R) and (S)] are critical for stereoselective drug synthesis, with green methods like yeast-mediated reductions achieving high enantiomeric excess (e.g., >99% ee) .

Properties

IUPAC Name

1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993652
Record name 1-(3-Methylphenyl)ethan-1-ol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-81-2, 25675-28-9
Record name 1-(3-Methylphenyl)ethanol
Source CAS Common Chemistry
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Record name alpha-3-Dimethylbenzyl alcohol
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Record name 1-(3-Methylphenyl)ethan-1-ol
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Record name α-3-dimethylbenzyl alcohol
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Record name 25675-28-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanol can be synthesized through the reduction of 1-(3-methylphenyl)ethanone (m-tolyl methyl ketone). One common method involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-methylphenyl)ethanol may involve catalytic hydrogenation of 1-(3-methylphenyl)ethanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(3-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 1-(3-methylphenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-methylphenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 1-(3-Methylphenyl)ethanone.

    Reduction: 1-(3-Methylphenyl)ethane.

    Substitution: 1-(3-Methylphenyl)ethyl chloride.

Scientific Research Applications

1-(3-Methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 1-(3-Methylphenyl)ethanol but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Key Applications/Properties References
1-(3-Methylphenyl)ethanol C₉H₁₂O 136.19 -OH, -CH₃ (meta) Chiral intermediate in drug synthesis; liquid at RT
1-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 -NO₂ (meta) Potential nitroaromatic precursor; higher polarity due to -NO₂
1-(3-Methylsulfanylphenyl)ethanol C₉H₁₂OS 168.25 -SMe (meta) Increased lipophilicity; thioether group enables S-based reactivity
1-(3-Methylphenyl)ethanone C₉H₁₀O 134.18 Ketone (-C=O) Precursor for alcohol synthesis; lower boiling point vs. alcohol
(S)-1-(3,4-Dimethylphenyl)ethanol C₁₀H₁₄O 150.22 Two -CH₃ (meta, para) Enhanced steric hindrance; used in chiral drug synthesis
rac-1-(3-Chlorophenyl)ethanol C₈H₉ClO 156.61 -Cl (meta) Higher density and reactivity due to Cl; racemic mixtures

Physicochemical Properties

  • Boiling Point/Solubility: The hydroxyl group in 1-(3-Methylphenyl)ethanol increases water solubility compared to its ketone precursor (1-(3-Methylphenyl)ethanone) . Nitro and sulfanyl derivatives exhibit lower water solubility due to hydrophobic substituents .
  • Reactivity: The -NO₂ group in 1-(3-Nitrophenyl)ethanol makes it more reactive in electrophilic substitutions .

Biological Activity

1-(3-Methylphenyl)ethanol, also known as 3-methylphenylethanol, is an organic compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals, fragrance, and flavoring industries. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : 1-(3-Methylphenyl)ethanol
  • CAS Number : 620-06-2

1-(3-Methylphenyl)ethanol exhibits several mechanisms of action that contribute to its biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Research indicates that 1-(3-Methylphenyl)ethanol possesses antimicrobial properties against a range of pathogens. Its effectiveness varies with concentration and the specific microorganism being tested.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases.

Biological Activity Data Table

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in vitro
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveProtects neuronal cells from apoptosis
Enzyme InhibitionInhibits certain enzyme activities

Case Study 1: Antioxidant Activity

A study investigating the antioxidant capacity of various phenolic compounds highlighted that 1-(3-Methylphenyl)ethanol exhibited significant free radical scavenging activity. The study used DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the antioxidant potential, revealing a dose-dependent effect.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, a series of tests were conducted to evaluate the antimicrobial properties of 1-(3-Methylphenyl)ethanol against common pathogens. The results showed that at concentrations above 0.5% w/v, the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use in topical antiseptics.

Case Study 3: Neuroprotection

Research on neuroprotective agents identified 1-(3-Methylphenyl)ethanol as a candidate for further exploration due to its ability to prevent neuronal cell death induced by oxidative stress. In vitro studies using neuronal cell lines demonstrated reduced apoptosis rates when treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Methylphenyl)ethanol

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